T0070907

Übersicht

Beschreibung

T0070907 ist ein potenter und selektiver Antagonist des Peroxisomen-Proliferator-aktivierten Rezeptors gamma (PPARγ). Es ist bekannt für seine Fähigkeit, die Funktion von PPARγ durch kovalente Modifizierung seines Cystein-313-Residu zu inhibieren, wodurch die Konformation seiner Ligandenbindungsdomäne verändert wird . Diese Verbindung wurde umfassend auf ihre Rolle in verschiedenen biologischen Prozessen untersucht, darunter Adipogenese, Proliferation von Krebszellen und Entzündungen .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Die Synthese von T0070907 umfasst mehrere Schritte, ausgehend von kommerziell erhältlichen AusgangsmaterialienDie Reaktionsbedingungen beinhalten typischerweise die Verwendung von organischen Lösungsmitteln, Katalysatoren und spezifischen Temperatur- und Druckbedingungen, um das gewünschte Produkt zu erhalten .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen synthetischen Wegen, aber in größerem Maßstab. Der Prozess ist auf Ausbeute und Reinheit optimiert, wobei oft fortschrittliche Techniken wie kontinuierliche Fließreaktoren und automatisierte Syntheseplattformen eingesetzt werden. Qualitätskontrollmaßnahmen werden implementiert, um die Konsistenz und Sicherheit des Endprodukts zu gewährleisten .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Beinhaltet den Austausch einer funktionellen Gruppe gegen eine andere.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile für Substitutionsreaktionen. Die Bedingungen variieren je nach der spezifischen Reaktion, beinhalten aber im Allgemeinen kontrollierte Temperaturen und inerte Atmosphären, um ungewollte Nebenreaktionen zu verhindern .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation von this compound zur Bildung von oxidierten Derivaten führen, während die Reduktion reduzierte Formen der Verbindung liefern kann .

Analyse Chemischer Reaktionen

Inhibition of Cell Proliferation

Research has demonstrated that T0070907 effectively induces G2/M phase arrest in various cancer cell lines, such as cervical cancer cells ME180 and SiHa. This antiproliferative action is associated with decreased DNA synthesis and altered expression levels of cell cycle regulatory proteins, including cyclin B1 and Cdc25c .

Mitotic Catastrophe

This compound has been shown to enhance mitotic catastrophe in irradiated cancer cells, suggesting a potential mechanism for its radiosensitizing effects. The compound reduces tubulin levels, which are crucial for proper mitotic spindle function, thereby increasing the likelihood of errors during cell division .

Antitumor Activity

In various studies, this compound exhibited antitumor activity across different cancer types by suppressing cell adhesion and invasion mechanisms. For instance, it inhibited pancreatic cancer cell motility and induced anoikis in hepatocellular carcinoma cell lines through a PPARγ-dependent pathway .

-

Research Findings

Recent studies have provided insights into the diverse effects of this compound on different cancer types:

| Cell Line | Treatment Effect | Reference |

|---|---|---|

| ME180 | G2/M phase arrest | |

| SiHa | Decreased DNA synthesis | |

| Breast Cancer | Suppressed motility | |

| Pancreatic Cancer | Inhibited invasion |

This compound represents a promising compound for further investigation due to its potent inhibitory effects on PPARγ and its subsequent impact on cancer cell proliferation and survival pathways. The compound's ability to induce G2/M phase arrest and enhance radiosensitivity highlights its potential utility as an adjunct therapy in cancer treatment regimens.

Future research should focus on elucidating the specific molecular mechanisms underlying these effects and exploring the therapeutic implications of this compound across a broader range of malignancies.

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

T0070907 has demonstrated significant antitumor effects in various cancer cell lines. Its mechanism primarily involves the inhibition of PPARγ activity, which is often overexpressed in several types of cancers.

Case Study: Breast Cancer

A study investigated the effects of this compound on breast cancer cells, revealing that it effectively suppressed cell proliferation and induced apoptosis. The compound exhibited over an 800-fold preference for PPARγ compared to PPARα and PPARδ, suggesting its specificity in targeting PPARγ pathways .

Table 1: Antitumor Effects of this compound in Different Cancer Types

Radiosensitization

This compound has been explored for its potential as a radiosensitizer in cancer therapy. The compound enhances the sensitivity of cancer cells to radiation therapy, which can improve treatment outcomes.

Case Study: Cervical Cancer Cells

In vitro studies showed that this compound treatment led to significant reductions in colony formation following radiation exposure. This effect was particularly pronounced in ME180 cervical cancer cells, where this compound treatment combined with radiation resulted in increased mitotic catastrophe, indicating enhanced radiosensitivity .

Modulation of Cell Cycle Dynamics

This compound influences cell cycle progression, particularly by inducing G2/M phase arrest. This effect is crucial for understanding its antitumor properties.

Table 2: Effects of this compound on Cell Cycle Distribution

| Cell Line | Effect on Cell Cycle | Time Points Observed |

|---|---|---|

| ME180 | G2/M phase arrest | 12, 24, 48 hours |

| SiHa | G2/M phase arrest | 12, 24, 48 hours |

| HeLa | No significant change | 12, 24, 48 hours |

Inhibition of Invasion and Metastasis

This compound has been shown to inhibit the invasive properties of various cancer cells, making it a potential candidate for therapeutic strategies aimed at preventing metastasis.

Case Study: Hepatocellular Carcinoma

Research indicated that this compound inhibited adhesion and invasion in hepatocellular carcinoma cell lines through specific pathways related to PPARγ . This suggests that targeting PPARγ with this compound could be effective in managing metastatic disease.

Mechanistic Insights into PPARγ Antagonism

The molecular mechanisms underlying the actions of this compound involve its interaction with the PPARγ ligand-binding domain. Studies have shown that this compound alters the conformation of PPARγ, promoting the binding of corepressors while inhibiting coactivator interactions . This dual action is critical for its role as an antagonist and contributes to its therapeutic potential.

Wirkmechanismus

T0070907 exerts its effects by binding to the ligand-binding domain of PPARγ and covalently modifying its cysteine 313 residue. This modification alters the conformation of PPARγ, preventing the recruitment of coactivators and promoting the recruitment of corepressors. As a result, the transcriptional activity of PPARγ is inhibited, leading to changes in the expression of target genes involved in various biological processes .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Rosiglitazon: Ein Medikament der Thiazolidindion-Klasse, das als vollständiger Agonist von PPARγ wirkt und seine Transkriptionsaktivität fördert.

Einzigartigkeit von T0070907

This compound ist einzigartig in seiner Fähigkeit, PPARγ durch kovalente Modifikation selektiv zu inhibieren, was es zu einem wertvollen Werkzeug für die Untersuchung der Funktion dieses Rezeptors macht. Seine hohe Bindungsaffinität und Spezifität unterscheiden es von anderen PPARγ-Antagonisten und -Agonisten.

Biologische Aktivität

T0070907 is a selective antagonist of the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a significant role in regulating cellular differentiation, development, and metabolism. This compound has garnered attention due to its potential therapeutic applications, particularly in cancer treatment and metabolic disorders. This article explores the biological activity of this compound, highlighting its mechanisms of action, effects on various cell types, and relevant case studies.

This compound functions primarily as an antagonist of PPARγ. By inhibiting this receptor, this compound disrupts the normal signaling pathways that promote cell proliferation and survival. The compound has been shown to induce apoptosis in various cancer cell lines by interfering with adhesion processes and altering cell cycle dynamics.

Key Mechanisms:

- Cell Cycle Arrest : this compound induces G2/M phase arrest in cervical cancer cells (e.g., ME180 and SiHa), leading to reduced proliferation and increased apoptosis .

- Reduction of Tubulin Levels : The compound decreases the levels of α- and β-tubulin proteins, which are essential for microtubule stability and function. This reduction is linked to its ability to induce mitotic catastrophe in cancer cells .

- Inhibition of Radiation-Induced Effects : this compound has been shown to prevent radiation-induced increases in cell cycle regulatory proteins, suggesting its potential as a radiosensitizer .

Case Studies

-

Cervical Cancer :

- In a study involving ME180 and SiHa cervical cancer cells, this compound treatment resulted in significant G2/M phase arrest and decreased DNA synthesis. Flow cytometry analysis confirmed these findings, demonstrating the compound's antiproliferative effects .

- The study also highlighted that this compound enhances radiosensitivity by inducing apoptosis and preventing the upregulation of cyclin B1 and other cell cycle regulators after radiation exposure .

- Squamous Cell Carcinoma :

- Pancreatic Cancer :

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

| Activity | Effect | Cell Type/Model |

|---|---|---|

| Cell Cycle Arrest | Induces G2/M phase arrest | ME180, SiHa cervical cells |

| Apoptosis | Induces apoptosis via caspase activation | Squamous cell carcinoma |

| Tubulin Reduction | Decreases α- and β-tubulin levels | ME180, SiHa cervical cells |

| Radiosensitization | Enhances sensitivity to radiation | Cervical cancer cells |

| Suppression of Cell Motility | Reduces motility and invasion | Pancreatic cancer cells |

Eigenschaften

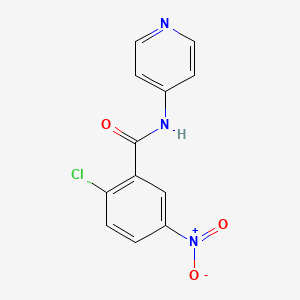

IUPAC Name |

2-chloro-5-nitro-N-pyridin-4-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClN3O3/c13-11-2-1-9(16(18)19)7-10(11)12(17)15-8-3-5-14-6-4-8/h1-7H,(H,14,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRPJSHKMZHWJBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)NC2=CC=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380504 | |

| Record name | 2-Chloro-5-nitro-N-pyridin-4-ylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313516-66-4 | |

| Record name | 2-Chloro-5-nitro-N-4-pyridinylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=313516-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | T 0070907 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0313516664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-5-nitro-N-pyridin-4-ylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | T0070907 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | T0070907 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2LK5944GW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.